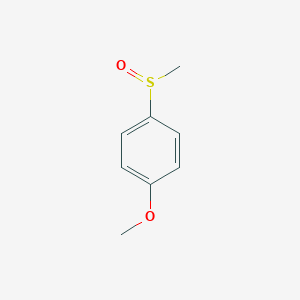

1-(Methylsulfinyl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1-methoxy-4-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFFUNMJITWEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415887 | |

| Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3517-99-5 | |

| Record name | 4-Methoxyphenyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Methylsulfinyl)-4-methoxybenzene typically involves the following key steps:

- Construction or availability of the 4-methoxybenzene derivative as a starting material.

- Introduction of the methylsulfinyl group via oxidation of a corresponding methylthio or methylsulfanyl intermediate.

- Purification and characterization of the final sulfoxide product.

Preparation via Oxidation of 1-(Methylthio)-4-methoxybenzene

A common approach to prepare the methylsulfinyl derivative is by selective oxidation of 1-(methylthio)-4-methoxybenzene. The methylthio compound can be synthesized or sourced, then oxidized to the sulfoxide using controlled oxidizing agents.

Typical oxidizing agents include:

- m-Chloroperbenzoic acid (m-CPBA): A peracid commonly used for sulfoxidation, providing good selectivity.

- Hydrogen peroxide (H2O2) with catalysts: Offers a greener alternative with milder conditions.

- Sodium periodate (NaIO4): Used in some oxidative cleavage and sulfoxidation reactions.

- Solvent: Dichloromethane, acetonitrile, or ethyl acetate.

- Temperature: Usually 0°C to room temperature to avoid overoxidation to sulfone.

- Reaction time: Several hours depending on reagent and scale.

Detailed Example: Stepwise Synthesis from 4-Methoxyacetophenone

A patent describes a multi-step synthesis involving:

- Condensation of 4-methoxyacetophenone with amines to form intermediates.

- Reduction and oxidative cleavage steps to obtain chiral amines.

- Although focused on related amines, this process highlights the chemical manipulation of 4-methoxy-substituted aromatic compounds, which could be adapted for sulfoxide synthesis.

Data Table: Comparative Oxidizing Agents for Sulfoxide Preparation

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| m-Chloroperbenzoic acid | Dichloromethane | 0°C to RT | 70-85 | High selectivity, risk of overoxidation |

| Hydrogen peroxide + Catalyst | Acetonitrile/H2O | Room temperature | 60-75 | Greener, milder, requires catalyst |

| Sodium periodate | Water/Organic mix | 0°C to RT | 55-70 | Used in oxidative cleavage, moderate yield |

Research Findings and Analysis

- Selectivity: Controlled oxidation is critical to avoid overoxidation to sulfones. Reaction monitoring by TLC or HPLC is recommended.

- Purity: Final product purity can be confirmed by NMR, IR spectroscopy, and melting point analysis.

- Scalability: Methods using mild oxidants like hydrogen peroxide are preferred for scale-up due to environmental and safety considerations.

- Chirality: Although this compound itself is achiral, related synthetic routes for chiral amines derived from 4-methoxyphenyl compounds emphasize the importance of stereochemical control in related sulfoxide syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfinyl)-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the methylsulfinyl group to a sulfone group (-SO2CH3).

Reduction: The methylsulfinyl group can be reduced back to a methylthio group (-SCH3) using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH)

Major Products

Oxidation: 1-(Methylsulfonyl)-4-methoxybenzene

Reduction: 1-(Methylthio)-4-methoxybenzene

Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

1-(Methylsulfinyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfinyl)-4-methoxybenzene depends on its interaction with specific molecular targets. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The compound’s effects on biological systems can be attributed to its ability to modulate enzyme activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

Sulfur Oxidation State Variants

Key Observations :

- Sulfoxides (e.g., the target compound) exhibit moderate polarity and chirality, making them valuable in asymmetric synthesis .

- Sulfones (e.g., 1-(ethylsulfonyl)-4-methylbenzene) are more polar and thermally stable, often used in drug design for metabolic resistance .

- Pentafluorosulfanyl groups impart strong electron-withdrawing effects, enhancing chemical inertness and utility in liquid crystals or surfactants .

Substituent Variants

Key Observations :

- Brominated alkynes (e.g., 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene) serve as electrophilic partners in Sonogashira couplings .

- Fulvene derivatives (e.g., cyclopentadienylidene compounds) exhibit unique π-conjugation, relevant in optoelectronics .

Biological Activity

1-(Methylsulfinyl)-4-methoxybenzene, also known as methylsulfinyl-4-methoxybenzene or by its CAS number 3517-99-5, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by the presence of a methylsulfinyl group attached to a methoxy-substituted benzene ring. Its molecular formula is , and it has been studied for its potential as an antioxidant and antimicrobial agent.

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal species, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

3. Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The methylsulfinyl group plays a pivotal role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.

- Membrane Disruption: Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent response, with significant scavenging activity observed at higher concentrations.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effects of this compound were tested against clinical isolates of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound effectively inhibited the growth of both organisms at relatively low concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Sulforaphane | Very High | High | High |

| Curcumin | Moderate | Moderate | Very High |

Q & A

Q. Basic

- 1H NMR : A singlet at δ 2.7 ppm (3H, S=O-adjacent CH3), aromatic protons as doublets (δ 6.8–7.2 ppm, J = 8.5 Hz).

- 13C NMR : Sulfinyl carbon at δ 42–45 ppm, methoxy carbon at δ 55–56 ppm.

- IR : Strong S=O stretch at 1030–1045 cm⁻¹.

- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers (if present) using hexane/isopropanol (90:10) .

How can researchers address contradictions in reported biological activity data for sulfoxide derivatives like this compound?

Advanced

Contradictions may arise from enantiomeric impurities (sulfoxides are chiral) or assay variability. Methodological solutions include:

- Enantiomeric separation : Use chiral HPLC to isolate (R)- and (S)-forms .

- Dose-response standardization : Test purified enantiomers across multiple cell lines (e.g., HepG2, MCF-7) with IC50 calculations.

- Control for redox activity : Include antioxidants (e.g., ascorbic acid) to assess sulfoxide stability in biological media .

What experimental strategies are effective in studying the stereochemical outcomes of reactions involving this compound?

Q. Advanced

- Chiral auxiliaries : Introduce a menthol-derived directing group to control sulfoxide configuration during synthesis.

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., C–H···π interactions stabilize propeller-like conformations) .

- NOE NMR : Detect spatial proximity between methoxy and sulfinyl groups to infer stereochemistry .

How can kinetic studies elucidate the oxidation mechanism of 4-(methylthio)methoxybenzene to this compound?

Q. Advanced

- Variable oxidant concentration : Perform time-course experiments with mCPBA (0.5–2.0 equiv) and monitor via GC-MS.

- Isotopic labeling : Use deuterated solvents (CD2Cl2) to track solvent participation in transition states.

- Computational modeling : Compare DFT-calculated activation energies for competing pathways (e.g., radical vs. polar mechanisms) .

What are the methodological considerations for evaluating the antimicrobial potential of this compound derivatives?

Q. Advanced

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens at the benzene ring) and test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Biofilm assays : Use crystal violet staining to quantify biofilm inhibition.

- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects .

How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Flow chemistry : Optimize continuous oxidation in microreactors (residence time: 10–15 min) to improve yield and safety.

- In-line purification : Integrate liquid-liquid extraction modules to remove mCPBA residues.

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions .

What analytical approaches resolve discrepancies in NMR data for sulfoxide-containing compounds?

Q. Advanced

- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the sulfinyl group) by acquiring spectra at 25°C and –40°C.

- COSY and HSQC : Assign overlapping aromatic signals through 2D correlation experiments.

- Paramagnetic shift reagents : Add Eu(fod)3 to distinguish diastereotopic protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.